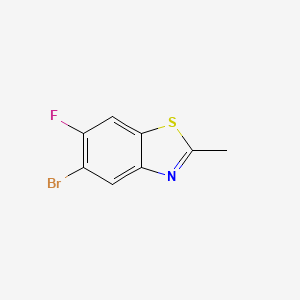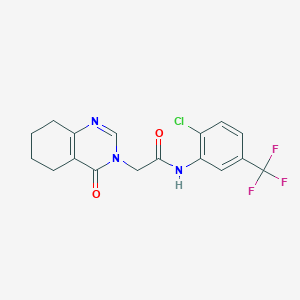
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a useful research compound. Its molecular formula is C21H19F2N5O3S and its molecular weight is 459.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Material Science
Polymer Synthesis and Characterization
Research on novel diamines and their polymerization with various dianhydrides highlights the development of new polyimides with significant solubility in organic solvents and high thermal stability. These materials are potentially applicable in high-performance applications due to their favorable thermal and solubility properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Anticancer and Antimicrobial Research
Anticancer Activity
The design and synthesis of pyrimidin-4-one derivatives have shown significant anticancer activity, especially against human breast adenocarcinoma cell lines. This suggests that compounds with similar core structures could be explored for their potential as anticancer agents (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Antimicrobial Activity
The development of chromone-pyrimidine coupled derivatives demonstrates an environmentally friendly synthesis approach, with some derivatives exhibiting potent antifungal and antibacterial activities. This indicates the potential for structurally related compounds in antimicrobial research (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).
Heterocyclic Compound Synthesis
Development of Heterocyclic Compounds
The synthesis of heterocyclic compounds through interactions with various chemical reagents underscores the versatility and potential of pyrimidine derivatives in creating bioactive molecules. Such compounds have applications ranging from medicinal chemistry to materials science, indicating a broad research area for related chemical structures (El-kerdawy, Yousif, El-Emam, Moustafa, & El-Sherbeny, 1996).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol with 2-oxo-2-(phenethylamino)ethyl chloride followed by reaction with 3,4-difluorobenzoyl chloride.", "Starting Materials": [ "4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol", "2-oxo-2-(phenethylamino)ethyl chloride", "3,4-difluorobenzoyl chloride" ], "Reaction": [ "Step 1: 4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol is reacted with sodium hydroxide to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with 2-oxo-2-(phenethylamino)ethyl chloride in the presence of a base such as triethylamine to form the intermediate N-(2-(phenethylamino)-2-oxoethyl)-4-amino-6-oxo-1,6-dihydropyrimidine-5-thiol.", "Step 3: The intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide." ] } | |
Numéro CAS |
872608-47-4 |
Nom du produit |
N-(4-amino-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide |
Formule moléculaire |
C21H19F2N5O3S |
Poids moléculaire |
459.47 |
Nom IUPAC |
N-[4-amino-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1H-pyrimidin-5-yl]-3,4-difluorobenzamide |
InChI |
InChI=1S/C21H19F2N5O3S/c22-14-7-6-13(10-15(14)23)19(30)26-17-18(24)27-21(28-20(17)31)32-11-16(29)25-9-8-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Clé InChI |
JQTMRTHDZLCKAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)F)F)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



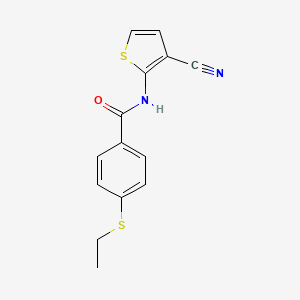
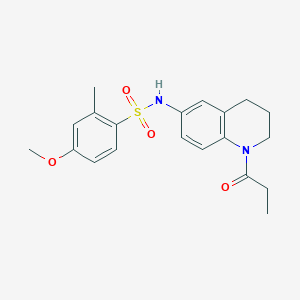

![N-isopropylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B2919548.png)
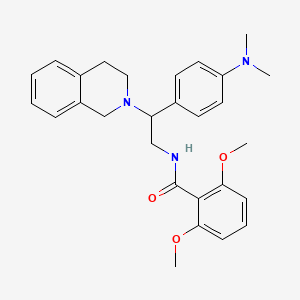
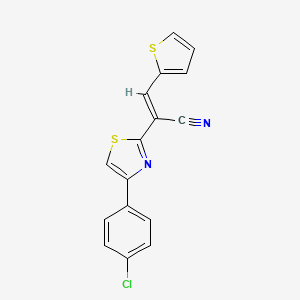
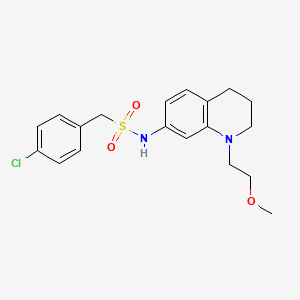
![3-(dimethylamino)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2919553.png)
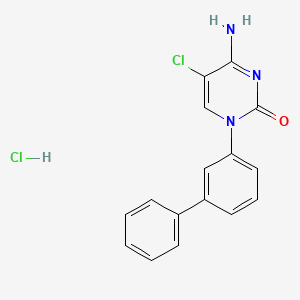
![2-(Difluoromethyl)spiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2919559.png)
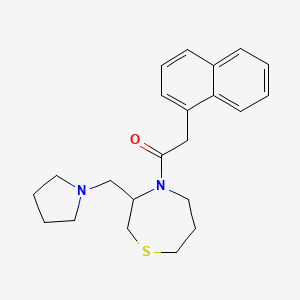
![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2919561.png)
